(-)-Pulegone
Overview
Description
- (-)-Pulegone is a naturally occurring monoterpene ketone found in the leaves and flowering tops of plants in the mint family (Lamiaceae) (Dhingra & Chopra, 2022).
Synthesis Analysis
- An efficient procedure for the preparation of (-)-pulegone involves the use of Cerium(III) chloride heptahydrate in combination with sodium iodide (Bartoli et al., 2002).
Molecular Structure Analysis
- The molecular structure of (-)-pulegone has been analyzed using IR-Raman-VCD spectroscopy, revealing two conformers and providing a detailed interpretation of its spectrum (Avilés-Moreno et al., 2011).
Chemical Reactions and Properties
- (-)-Pulegone undergoes metabolism involving human liver cytochrome P-450s, leading to various metabolites and demonstrating complex enzymatic interactions (Khojasteh-Bakht et al., 1999).
Physical Properties Analysis
- The solvent effects on the IR and VCD spectra of (-)-pulegone have been studied, showing how different solvents impact its spectral properties (Debie et al., 2008).
Chemical Properties Analysis
- The chemical properties of (-)-pulegone, such as its anti-inflammatory activities, are influenced by its interactions with specific cellular pathways (Roy et al., 2018).
Scientific Research Applications
Pesticidal and Antioxidant Properties : Essential oil from pennyroyal (Mentha pulegium), containing pulegone and menthone, is effective as a biocide, impacting bacteria, fungi, yeast, insects, and more. It's considered as an alternative to conventional pesticides due to its reduced environmental impact (Domingues & Santos, 2019).
Toxicological Aspects : Pulegone is a hepatotoxin, and its metabolic activation leads to covalent binding to cellular proteins, associating with hepatocellular toxicity (McClanahan et al., 1989).
Repellent Action : Pulegone acts as an avian repellent, particularly against birds causing economic losses. It stimulates nociceptive transient receptor potential channels in avian species, suggesting its role in sensory irritation and avoidance behavior (Majikina et al., 2018).
Anti-inflammatory Properties : Pulegone exhibits anti-inflammatory effects by inhibiting NLRP3 inflammasome expression and reducing cytokine production in mice, offering potential therapeutic applications in inflammation-related disorders (Yang et al., 2019).
Pharmaceutical and Aromatherapy Applications : Pulegone has been used in flavoring agents, perfumery, and aromatherapy, also enhancing the transdermal permeability of several drug molecules (Moon et al., 2008).
Antihistaminic Activity : Pulegone demonstrates an antihistamine effect on the guinea-pig ileum, indicating potential applications in treating allergic reactions (Urbina et al., 1990).
Cardiovascular Effects : R(+)-pulegone impacts mammalian myocardium by impairing Ca²+ homeostasis and causing negative inotropism, which is significant in understanding its effects on heart function (Cerqueira et al., 2011).
Hepatotoxicity and Glutathione Interaction : Pulegone's hepatotoxicity involves glutathione depletion and independent pathways of activation, highlighting the need for caution in its medicinal use (Thomassen et al., 1990).
properties
IUPAC Name |
(5S)-5-methyl-2-propan-2-ylidenecyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGWDASTMWDZIW-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317958 | |
Record name | (-)-Pulegone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Pulegone | |
CAS RN |
3391-90-0 | |
Record name | (-)-Pulegone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3391-90-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pulegone, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Pulegone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (-)-Pulegone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PULEGONE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL7Z89M60H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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